molecular formula C8H5ClF2O2 B1388171 5-Chloro-2,3-difluoro-4-methylbenzoic acid CAS No. 773869-46-8

5-Chloro-2,3-difluoro-4-methylbenzoic acid

Cat. No.: B1388171
CAS No.: 773869-46-8
M. Wt: 206.57 g/mol
InChI Key: XNUGHWYSXYFWKR-UHFFFAOYSA-N
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Description

5-Chloro-2,3-difluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H5ClF2O2. It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring.

Mechanism of Action

Mode of Action

The mode of action of 5-Chloro-2,3-difluoro-4-methylbenzoic acid involves interactions at the benzylic position . This compound may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The presence of chlorine and fluorine atoms on the benzene ring can influence these reactions, potentially enhancing the compound’s reactivity or altering its selectivity for certain targets.

Pharmacokinetics

Similar compounds often exhibit high gi absorption . The presence of halogen atoms (chlorine and fluorine) and a methyl group on the benzene ring can influence the compound’s lipophilicity, which can affect its distribution within the body and its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and the nature of its interactions with these targets . The compound’s effects can range from altering enzyme activity and influencing signal transduction pathways to impacting cellular metabolism.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and its interactions with targets. Additionally, the compound’s stability can be influenced by factors such as light, heat, and moisture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-difluoro-4-methylbenzoic acid typically involves the introduction of chlorine and fluorine atoms onto a methylbenzoic acid precursor. One common method is the halogenation of 4-methylbenzoic acid using chlorine and fluorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-difluoro-4-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the halogens.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: Products include alcohols or aldehydes

Scientific Research Applications

5-Chloro-2,3-difluoro-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2,4-difluorobenzoic acid: Similar in structure but with different fluorine substitution patterns.

    2,3-Difluoro-5-chloropyridine: A pyridine derivative with similar halogenation patterns.

    5-Chloro-2,4-difluorobenzaldehyde: An aldehyde derivative with similar halogenation patterns

Uniqueness

5-Chloro-2,3-difluoro-4-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific reactivity is required .

Properties

IUPAC Name

5-chloro-2,3-difluoro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-3-5(9)2-4(8(12)13)7(11)6(3)10/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUGHWYSXYFWKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654090
Record name 5-Chloro-2,3-difluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773869-46-8
Record name 5-Chloro-2,3-difluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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